molecular formula C21H23NO7S2 B2906400 (4-Cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate CAS No. 957399-80-3

(4-Cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Cat. No. B2906400
CAS RN: 957399-80-3
M. Wt: 465.54
InChI Key: GSEMCIQMXPKAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate, commonly known as CNB-001, is a novel chemical compound that has gained significant attention in the field of neuroscience research. It is a potent neuroprotective agent that has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including the reduction of oxidative stress, inhibition of inflammatory mediators, and modulation of cell signaling pathways. CNB-001 has been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense mechanisms in the brain.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal cell death in various models of neurodegenerative diseases. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CNB-001 has been shown to increase the expression of neurotrophic factors, which play a crucial role in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its potent neuroprotective properties, which make it an attractive candidate for the development of novel therapeutics for neurodegenerative diseases. CNB-001 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of CNB-001 is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of CNB-001. One potential direction is the development of novel formulations that improve the solubility and bioavailability of CNB-001. Another direction is the investigation of the potential use of CNB-001 in other neurological disorders, such as epilepsy and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to determine its efficacy in clinical trials.

Synthesis Methods

CNB-001 is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis process starts with the preparation of 4-methylsulfonyl-2-nitrobenzoic acid, which is then reacted with 4-cyclohexylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced using sodium borohydride to produce the alcohol, which is further oxidized using m-chloroperbenzoic acid to yield CNB-001.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to reduce oxidative stress, inflammation, and neuronal cell death in these models. CNB-001 has also been studied for its potential use in stroke, multiple sclerosis, and spinal cord injury.

properties

IUPAC Name

(4-cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-31(27,28)18-11-12-20(19(13-18)22(24)25)30(26)14-21(23)29-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMCIQMXPKAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.